
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorobenzyl group and a phenylacetamide moiety .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Indoles are often reactive towards electrophilic aromatic substitution . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter Pylori Activity
A series of compounds similar to “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide” were synthesized and evaluated for their activity against Helicobacter pylori . These compounds exhibited strong anti-H. pylori activity, even better than the standard drug metronidazole . This suggests that our compound could potentially be used in the treatment of H. pylori infections .
Antiviral Activity
Some benzimidazole derivatives, which include our compound, have shown promising results as antiviral agents against human respiratory viruses . Specifically, compounds bearing similar functionalities to our compound acted as dual inhibitors of influenza A virus and human coronavirus . This indicates a potential use of our compound in the treatment of respiratory viral infections .
Antimicrobial Activity
Quinazolinone derivatives, which are structurally similar to our compound, have demonstrated promising antimicrobial activities. This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
In addition to their antimicrobial activities, quinazolinone derivatives have also shown promise in antitubercular activities. This indicates a potential application of our compound in the treatment of tuberculosis.
Anti-inflammatory Activity
A compound structurally similar to ours, “2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine”, was synthesized and evaluated for its anti-inflammatory activity . This suggests that our compound could potentially be used in the treatment of inflammatory conditions .
Potential Neurodegenerative Disease Treatment
The benzimidazole derivative B5, which contains a benzimidazole nucleus like our compound, is under clinical evaluation for the treatment of neurodegenerative diseases . This suggests a potential application of our compound in the treatment of conditions like Alzheimer’s and Parkinson’s diseases .
Wirkmechanismus
Target of Action
The compound, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that these compounds can affect a wide range of biochemical pathways
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide could be diverse.
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNIRJMPNFFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

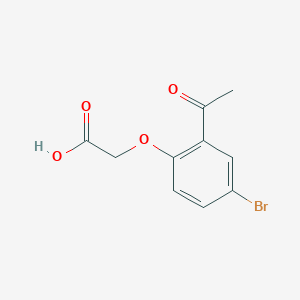

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)

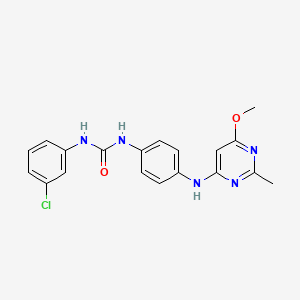
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)
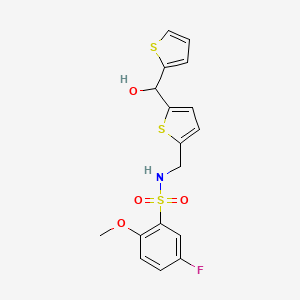
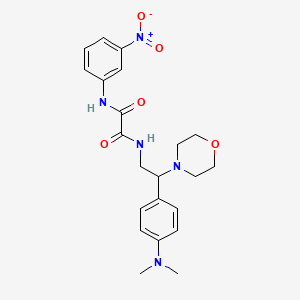
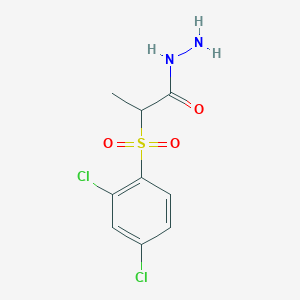
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)